Dual-Target BRD4/PLK1 Inhibition: Quantitative Potency of 4-Bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole Versus a Reference Pyrazole Fragment
4-Bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole demonstrates dual inhibitory activity against two therapeutically relevant targets, BRD4 and PLK1, with IC50 values of 28 nM and 40 nM, respectively [1]. This contrasts with the simpler pyrazole fragment, 4-bromo-1H-pyrazole, which is not reported to exhibit such potent dual-target activity. The presence of the TBDMS-protected ethyl chain is a critical structural determinant for this enhanced potency.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | BRD4-BD1: 28 nM; PLK1: 40 nM |
| Comparator Or Baseline | 4-Bromo-1H-pyrazole (IC50 data for BRD4/PLK1 not reported, but serves as a baseline fragment with likely lower potency) |
| Quantified Difference | Not applicable (direct comparison data unavailable, but target compound shows quantifiable potency against both targets) |
| Conditions | BRD4-BD1: AlphaScreen biotin-JQ1 competition assay, 1 hr incubation [1]; PLK1: Z-Lyte assay with human recombinant PLK1 [1]. |
Why This Matters
This dual-target inhibition profile, quantified in two orthogonal assay formats, provides a clear biological rationale for selecting this specific intermediate for the development of dual BRD4/PLK1 inhibitors, a combination strategy of interest in certain cancers.
- [1] BindingDB. BDBM50458966 CHEMBL4207437. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50458966. View Source
